3-(3-Phenoxypropoxy)propyl bromoacetate
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Overview
Description
3-(3-Phenoxypropoxy)propyl bromoacetate is an organic compound with the molecular formula C17H11ClN4O4. It is a bromoacetate ester derivative, characterized by the presence of a phenoxy group attached to a propoxy chain, which is further linked to a bromoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl bromoacetate typically involves a multi-step process:
Nucleophilic Substitution Reaction: The initial step involves the reaction of phenol with halopropanol under alkaline conditions to produce 3-phenoxypropanol.
Esterification: The 3-phenoxypropanol is then esterified using a sulfoacid esterification reagent to form an active ester.
Bromination: Finally, the active ester is reacted with an alkali metal bromide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, typically in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding alcohol and acid .
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl bromoacetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is investigated for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an alkylating agent, modifying nucleophilic sites in biomolecules. This can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The phenoxy group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxypropyl bromide
- 3-Phenoxypropyl acetate
- 3-Phenoxypropyl chloride
Uniqueness
The presence of both a phenoxy group and a bromoacetate moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
6282-25-3 |
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Molecular Formula |
C14H19BrO4 |
Molecular Weight |
331.20 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl 2-bromoacetate |
InChI |
InChI=1S/C14H19BrO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
RFTKSEMBMIFHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOCCCOC(=O)CBr |
Origin of Product |
United States |
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